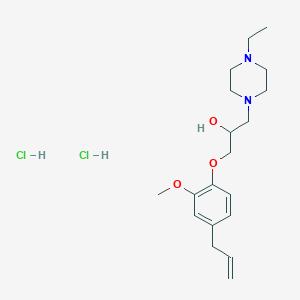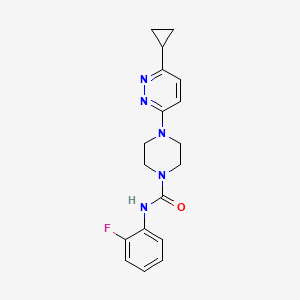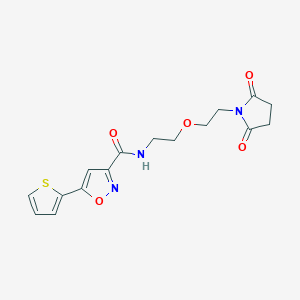![molecular formula C15H25N3O3 B2390580 Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate CAS No. 1629268-75-2](/img/structure/B2390580.png)
Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate is a chemical compound with the CAS Number: 1629268-75-2 . It has a molecular weight of 295.38 . It is in the form of an oil .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 295.38 . It is in the form of an oil and is stored at a temperature of 4 degrees Celsius .Mechanism of Action
The mechanism of action of Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate is not fully understood, but it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as DNA topoisomerase II and histone deacetylase. This compound also inhibits the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and inducible nitric oxide synthase. Furthermore, this compound has been shown to modulate the activity of neurotransmitters, such as dopamine and acetylcholine, which are involved in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, anti-inflammatory effects, and modulation of neurotransmitter activity. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been shown to have analgesic effects, which can alleviate pain in various conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of using Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate in lab experiments is its potential therapeutic applications in various scientific research fields. This compound has shown promising results in cancer treatment, inflammation, and neurological disorders, which makes it a valuable compound for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires multiple steps and the use of various reagents and catalysts. This can make it challenging to produce this compound in large quantities and can increase the cost of research.
Future Directions
For Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate research include the identification of new therapeutic applications, the development of more efficient synthesis methods, and the optimization of its chemical properties.
Synthesis Methods
The synthesis of Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate involves multiple steps, including the reaction of piperazine with tert-butyl 4-bromobenzoate, followed by the reaction of the resulting compound with prop-2-enoyl chloride. The final step involves the reaction of the intermediate with 3-azetidinone in the presence of a palladium catalyst. This process yields this compound as a white solid, which can be purified through recrystallization.
Scientific Research Applications
Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurological disorders. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease, by modulating the activity of neurotransmitters.
properties
IUPAC Name |
tert-butyl 4-(1-prop-2-enoylazetidin-3-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-5-13(19)18-10-12(11-18)16-6-8-17(9-7-16)14(20)21-15(2,3)4/h5,12H,1,6-11H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSFGZCTDMXYAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CN(C2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2390500.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2390501.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2390502.png)


![1-Ethylsulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2390508.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2390509.png)
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2390510.png)
![2-[(4-Bromophenyl)methyl]-6-methoxyhexanoic acid](/img/structure/B2390511.png)
![N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2390513.png)
![4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2390514.png)


![[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2390518.png)